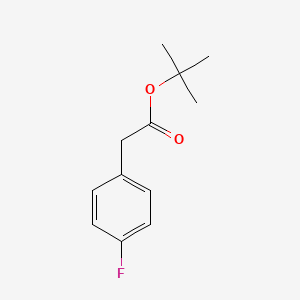

tert-Butyl 2-(4-fluorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-(4-fluorophenyl)acetate is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and potential applications.

Aplicaciones Científicas De Investigación

C-H Bond Activation in Platinum Complexes

A study by (Crosby, Clarkson, & Rourke, 2009) explored the activation of both sp2 and sp3 C-H bonds in a cyclometalated complex involving 2-tert-Butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4). This complex exhibited a bifurcated agostic interaction and was used to study the delicate balance between different types of cyclometalations.

Electrochemical Nucleophilic Radiofluorination

(He, Alfeazi, & Sadeghi, 2014) conducted research on the direct nucleophilic radiosynthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate using no-carrier-added electrochemical reactions. This work is crucial for advancing radiochemical synthesis techniques.

Synthesis and Properties of Fluoroaspartic Acid

Research by (Wanner, Hageman, Koomen, & Pandit, 1980) focused on synthesizing erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine. These compounds, derived from di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate, were tested for their biological properties.

tert-Butyl Hypofluorite Synthesis and Chemistry

In the study by (Appelman, French, Mishani, & Rozen, 1993), tert-Butyl hypofluorite was synthesized and characterized through its reaction with elemental fluorine, and its addition reactions with olefins were investigated.

Oxidation of tert-Butyl Compounds

(Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990) explored the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide and heteropolyacids, leading to various oxidized compounds.

High-Speed Vibration Milling in Drug Synthesis

The synthesis of atorvastatin lactone under high-speed vibration milling conditions was studied by (Estévez, Villacampa, & Menéndez, 2014). This process involved the Hantzsch-type sequential three-component reaction, demonstrating an efficient method for drug synthesis.

Iridium-Catalyzed Alkylation of Acetates

Research by (Iuchi, Obora, & Ishii, 2010) showed the successful alkylation of acetates with primary alcohols and diols using an iridium catalyst, providing a direct route to important carboxylates.

Nitration and Acylation Reactions

The nitration and acylation of p-tert-butyltoluene in acetic anhydride, as described by (Fischer & Woderer, 1976), led to various nitroacetoxy and nitrochloro adducts, expanding the scope of organic synthesis.

Structural Analysis of tert-Butyl Acetate

(Takeuchi, Enmi, Onozaki, Egawa, & Konaka, 1994) used gas electron diffusion and calculations to study the molecular structure of tert-butyl acetate, providing insights into the effects of substituents on bond lengths and resonance.

Propiedades

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCRXLOOKIYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(4-fluorophenyl)acetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)

![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)

![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)

![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)